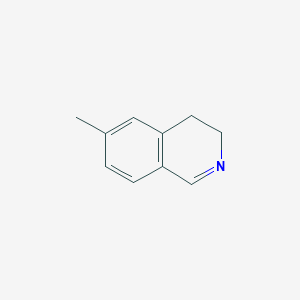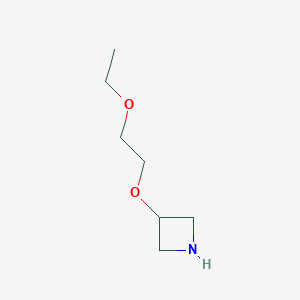![molecular formula C6H3N3O2 B11923710 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione CAS No. 56606-38-3](/img/structure/B11923710.png)
5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach includes the use of microwave-assisted synthesis, which has been shown to be a robust method for preparing pyrrolopyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrrolopyrimidine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a scaffold for developing kinase inhibitors and anticancer agents. It has been investigated for its ability to inhibit specific enzymes and pathways involved in cancer progression.
Materials Science: The unique structural properties of the compound make it a candidate for use in organic electronics and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, certain derivatives have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), leading to the modulation of necroptosis pathways . The compound’s ability to interact with molecular targets such as kinases and receptors underlies its potential therapeutic effects.
Comparación Con Compuestos Similares
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar fused ring system and has been studied for its antiproliferative and kinase inhibitory properties.
Pyrido[2,3-d]pyrimidin-7-one:
Uniqueness: 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione is unique due to its specific ring fusion and the resulting electronic properties. Its derivatives have shown distinct biological activities, making it a valuable scaffold for drug development and other applications.
Propiedades
Número CAS |
56606-38-3 |
|---|---|
Fórmula molecular |
C6H3N3O2 |
Peso molecular |
149.11 g/mol |
Nombre IUPAC |
pyrrolo[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H3N3O2/c10-5-3-1-7-2-8-4(3)6(11)9-5/h1-2H,(H,9,10,11) |
Clave InChI |
BSXBDKGWSQDPPD-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N1)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)



![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)




![[1,2,4]Triazolo[4,3-a]pyrazin-6-amine](/img/structure/B11923701.png)

![1,2-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11923712.png)

